Potassium dodecanoate-2,2-D2
Overview
Description
Potassium dodecanoate-2,2-D2 is a useful research compound. Its molecular formula is C12H23KO2 and its molecular weight is 240.42 g/mol. The purity is usually 95%.
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Biological Activity
Potassium dodecanoate-2,2-D2, also known as deuterated dodecanoate, is a compound with significant implications in biological research and pharmaceutical applications. This article explores its biological activity, focusing on its pharmacokinetic properties, metabolic effects, and potential therapeutic uses.
- Molecular Formula : C₁₂H₂₁D₂KO₂
- Molecular Weight : 240.42 g/mol
- CAS Number : 82867-25-2
The presence of deuterium (D) in the molecular structure influences the compound's behavior in biological systems, particularly in drug metabolism and pharmacokinetics.
Pharmacokinetics and Metabolism
Deuteration has been shown to modify the pharmacokinetic profiles of drugs. Studies indicate that the incorporation of deuterium can lead to:
- Altered Metabolic Stability : Deuterated compounds often exhibit reduced metabolic rates due to the kinetic isotope effect, which can enhance their half-lives in biological systems. This effect is particularly relevant for compounds undergoing oxidative metabolism .
- Improved Bioavailability : The alteration in metabolic pathways may enhance absorption and bioavailability, making deuterated drugs more effective at lower doses .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
LogP | 2.657 |
Polar Surface Area (PSA) | 40.13 Ų |
Stability | High |
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Initial studies suggest that fatty acid salts like potassium dodecanoate can possess antimicrobial activity against certain pathogens. This is particularly relevant in agricultural applications where such compounds are used as biocontrol agents .
- Cellular Effects : In vitro studies have shown that fatty acids can influence cell signaling pathways, potentially affecting processes like apoptosis and inflammation. The deuterated form may further modulate these effects by altering lipid metabolism .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that potassium dodecanoate exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The deuterated form was found to enhance this activity due to its altered interaction with bacterial membranes .
- Pharmacokinetic Study : In a comparative study involving deuterated versus non-deuterated fatty acids, researchers observed that this compound had a longer half-life and lower clearance rate in animal models. This suggests potential for improved therapeutic efficacy in chronic conditions requiring sustained drug levels .
Future Research Directions
Given the promising results regarding the biological activity of this compound, further research is warranted in several areas:
- Clinical Trials : Investigating the efficacy of this compound in clinical settings for conditions such as infections or metabolic disorders.
- Mechanistic Studies : Exploring the underlying mechanisms through which deuteration affects drug metabolism and cellular responses.
Properties
IUPAC Name |
potassium;2,2-dideuteriododecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.K/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1/i11D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDKSOTTZRMUML-KGVUUENMSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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